molecular formula C21H19BrN4O3S B297397 (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Katalognummer B297397
Molekulargewicht: 487.4 g/mol
InChI-Schlüssel: WCAFGIBTDOTXNV-DTQAZKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly referred to as BMD-1161, is a novel small molecule inhibitor that has been developed to target the protein-protein interaction between BRD4 and CBP/P300. This protein-protein interaction plays a crucial role in the regulation of gene expression and has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.

Wirkmechanismus

BMD-1161 works by inhibiting the protein-protein interaction between BRD4 and CBP/P300. This interaction plays a crucial role in the regulation of gene expression, and inhibition of this interaction leads to downregulation of various oncogenes and pro-inflammatory genes. BMD-1161 has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
BMD-1161 has been shown to have potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to have cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases. BMD-1161 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

BMD-1161 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the protein-protein interaction between BRD4 and CBP/P300. BMD-1161 has also been shown to have potent anti-cancer and anti-inflammatory activity in various in vitro and in vivo models, making it a useful tool for studying these diseases. However, one limitation of BMD-1161 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of BMD-1161. One potential direction is to further investigate its anti-cancer activity in various cancer types, including those that are resistant to current therapies. Another potential direction is to investigate its potential therapeutic applications in inflammatory diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safety and efficacy of BMD-1161 in humans, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Synthesemethoden

The synthesis of BMD-1161 involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-morpholin-4-ylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-aminomethyl-2-phenyl-1,3-diazinane-4,6-dione to form the intermediate product. The intermediate product is then reacted with 4-morpholin-4-ylaniline to form the final product, BMD-1161.

Wissenschaftliche Forschungsanwendungen

BMD-1161 has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. BMD-1161 has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BMD-1161 has been shown to have cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases.

Eigenschaften

Molekularformel

C21H19BrN4O3S

Molekulargewicht

487.4 g/mol

IUPAC-Name

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H19BrN4O3S/c22-17-12-14(6-7-18(17)25-8-10-29-11-9-25)23-13-16-19(27)24-21(30)26(20(16)28)15-4-2-1-3-5-15/h1-7,12-13,23H,8-11H2,(H,24,27,30)/b16-13+

InChI-Schlüssel

WCAFGIBTDOTXNV-DTQAZKPQSA-N

Isomerische SMILES

C1COCCN1C2=C(C=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br

SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.